3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole
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Overview
Description
3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by bromination. The reaction conditions often involve the use of catalysts such as copper or silver to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole: Lacks the bromine substituent.
3-Chloro-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole: Similar structure but with a chlorine atom instead of bromine.
2-tert-Butyl-4,5,6,7-tetrahydro-1H-indazole: Different position of the nitrogen atom.
Uniqueness
3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the indazole family, which has been explored for various therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The chemical formula for this compound is C11H14BrN. The presence of the bromine atom and the tert-butyl group contributes to its unique chemical reactivity and biological activity.
Anticancer Properties
Recent studies have highlighted the potential of indazole derivatives in cancer therapy. For instance, compounds structurally related to this compound have demonstrated promising results against various cancer cell lines.
Table 1: Anticancer Activity of Indazole Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
3-Bromo-2-tert-butyl-indazole | HCT116 | 1.3 |
3-Bromo-1-methyl-indazole | HL60 | 8.3 |
6-(2,6-Dichloro-3-methoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole | SNU16 | 77.4 |
These compounds exhibit selective inhibition of key kinases involved in cancer progression, such as CDK2 and MEK1 .
The mechanism through which indazoles exert their anticancer effects often involves the inhibition of specific kinases and modulation of signaling pathways. For example, studies have shown that certain indazoles can inhibit the activity of Aurora kinases, which are critical for cell division and are often overexpressed in tumors .
Anti-inflammatory Activity
In addition to anticancer properties, indazoles have been investigated for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Table 2: Anti-inflammatory Effects of Indazole Derivatives
Compound | Inflammatory Model | Effect |
---|---|---|
3-Bromo-2-tert-butyl-indazole | LPS-induced macrophages | Reduced TNF-alpha levels |
6-Bromo-indazole | Carrageenan model | Decreased paw edema |
These findings suggest that indazoles could be developed into therapeutic agents for inflammatory diseases .
Antimicrobial Activity
Indazoles also show promise as antimicrobial agents. Studies have reported that certain derivatives possess significant activity against a range of bacterial strains.
Table 3: Antimicrobial Activity of Indazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3-Bromo-2-tert-butyl-indazole | Staphylococcus aureus | 32 µg/mL |
6-Methyl-indazole | Escherichia coli | 16 µg/mL |
These results indicate that modifications to the indazole structure can enhance antimicrobial potency .
Case Studies
Several case studies have explored the biological activities of indazoles:
-
Case Study on Cancer Cell Lines :
A study evaluated the effects of various indazoles on HCT116 and HL60 cell lines. The results indicated that specific substitutions at the indazole ring significantly enhanced cytotoxicity. -
Anti-inflammatory Efficacy :
Another investigation focused on the anti-inflammatory properties of indazoles in a carrageenan-induced paw edema model in rats. The study found that treatment with indazoles significantly reduced inflammation compared to control groups.
Properties
Molecular Formula |
C11H17BrN2 |
---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
3-bromo-2-tert-butyl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C11H17BrN2/c1-11(2,3)14-10(12)8-6-4-5-7-9(8)13-14/h4-7H2,1-3H3 |
InChI Key |
XGCHQRVQZJNMRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C2CCCCC2=N1)Br |
Origin of Product |
United States |
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